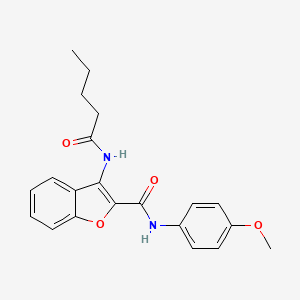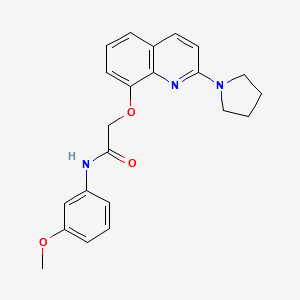
1-(Chloromethyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a carbonitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)cyclobutane-1-carbonitrile can be synthesized through several methods, including:
Halogenation: Reacting cyclobutane-1-carbonitrile with chloromethyl chloride under controlled conditions.
Nucleophilic Substitution: Treating cyclobutane-1-carbonitrile with chloromethylating agents such as chloromethyl methyl ether.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form chloromethyl ketones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles like sodium cyanide or ammonia in the presence of a base.
Major Products Formed:
Oxidation: Formation of chloromethyl ketones.
Reduction: Production of primary amines.
Substitution: Generation of various substituted cyclobutanes.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)cyclobutane-1-carbonitrile finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity in drug discovery.
Medicine: Explored for its use in developing pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Chloromethyl)cyclobutane-1-carbonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)cyclobutane-1-carbonitrile is similar to other cyclobutane derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
1-(Chloromethyl)cyclopentane-1-carbonitrile
1-(Chloromethyl)cyclohexane-1-carbonitrile
1-(Chloromethyl)cyclopropane-1-carbonitrile
These compounds share the cycloalkane ring structure but differ in ring size and substituents, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
1-(chloromethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN/c7-4-6(5-8)2-1-3-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSUWMUUSDCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide](/img/structure/B2991439.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2991440.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2991446.png)
![ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1H-indole-2-carboxylate](/img/structure/B2991447.png)

![N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991449.png)
![4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2991450.png)

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2991452.png)


![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)
